

Egfr-IN-58 chemical structure and properties

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An In-Depth Technical Guide to a Representative EGFR Inhibitor: Egfr-IN-58

This guide provides a detailed overview of the chemical properties, biological activity, and methodologies for evaluating a representative epidermal growth factor receptor (EGFR) inhibitor, herein designated as **Egfr-IN-58**. The data presented is a composite derived from publicly available information on various EGFR inhibitors and is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

While the exact structure of a compound named "**Egfr-IN-58**" is not publicly available, this section outlines typical chemical properties of small molecule EGFR inhibitors.

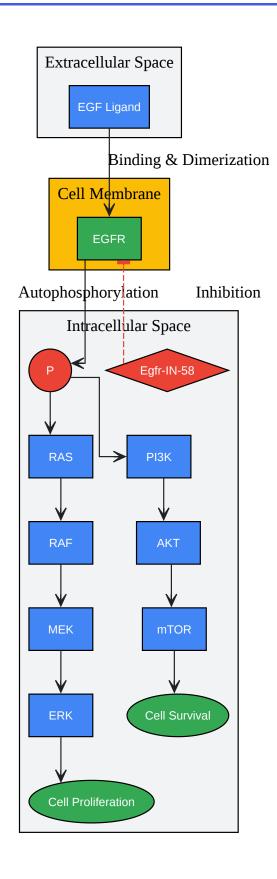


Property	Value (Representative)	
Molecular Formula	C22H24N5O2CI	
Molecular Weight	425.92 g/mol	
IUPAC Name	N-(3-ethynylphenyl)-6,7-bis(2- methoxyethoxy)quinazolin-4-amine	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, and insoluble in water.	
Purity	>98% (as determined by HPLC)	
Storage	Store at -20°C for long-term stability.	

Mechanism of Action

Egfr-IN-58 is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain, which in turn activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3] These pathways are crucial for normal cellular function; however, their aberrant activation due to EGFR mutations or overexpression is a key driver in the development of various cancers. Egfr-IN-58 is designed to compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to an inhibition of cancer cell growth and survival.





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Simplified EGFR signaling pathway and the point of inhibition by Egfr-IN-58.



Biological Activity

The inhibitory activity of **Egfr-IN-58** against wild-type EGFR and common mutations is summarized below.

In Vitro Kinase Inhibition

Target Kinase	IC₅₀ (nM) (Representative)
EGFR (Wild-Type)	4.5
EGFR (L858R)	1.2
EGFR (T790M)	18.3
HER2	95.7
HER4	>1000

Cellular Proliferation Inhibition

Cell Line	EGFR Status	GI ₅₀ (nM) (Representative)
A431	Wild-Type Overexpression	28.4
NCI-H1975	L858R/T790M	45.2
PC-9	del E746-A750	12.6
SW620	KRAS Mutant (EGFR WT)	>10,000

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Egfr-IN-58** against different forms of the EGFR kinase.

Materials:



- Recombinant human EGFR (Wild-Type, L858R, T790M)
- ATP
- Poly(Glu, Tyr) 4:1 substrate or a fluorescently labeled peptide substrate (e.g., Y12-Sox)
- Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
- Egfr-IN-58 (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or a continuous-read fluorescence plate reader
- 384-well plates

Procedure:

- Prepare serial dilutions of **Egfr-IN-58** in DMSO.
- In a 384-well plate, add 5 μ L of kinase buffer containing the specific EGFR enzyme (e.g., 5 nM EGFR-WT).
- Add 50 nL of the **Egfr-IN-58** dilutions or DMSO (vehicle control) to the wells.
- Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a solution containing the substrate and ATP (e.g., 5 μ M Y12-Sox peptide and 15 μ M ATP).
- Incubate for 1 hour at room temperature.
- For endpoint assays, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. For continuousread assays, monitor the change in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) at λex360/λem485.



• Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT or MTS Assay)

Objective: To determine the half-maximal growth inhibition (GI₅₀) of **Egfr-IN-58** on cancer cell lines with varying EGFR statuses.

Materials:

- Cancer cell lines (e.g., A431, NCI-H1975, PC-9, SW620)
- · Complete growth medium
- Egfr-IN-58 (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with serial dilutions of Egfr-IN-58 or DMSO (vehicle control) and incubate for 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C.
- If using MTT, remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals. For MTS, this step is not necessary as the product is soluble.



- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ values.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the development and characterization of an EGFR inhibitor like **Egfr-IN-58**.



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General experimental workflow for EGFR inhibitor development.

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